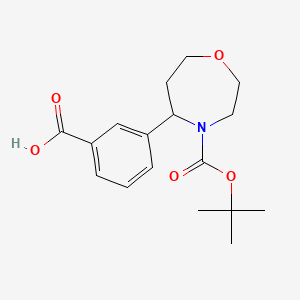

3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid

Description

3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid is a benzoic acid derivative featuring a seven-membered 1,4-oxazepane ring substituted with a tert-butoxycarbonyl (Boc) protective group. The Boc group is commonly used to protect amine functionalities during synthetic organic chemistry processes, ensuring selective reactivity in multi-step syntheses . The 1,4-oxazepane ring distinguishes this compound from six-membered heterocycles (e.g., piperazines) due to its expanded ring size, which may influence conformational flexibility, solubility, and biological interactions.

Properties

IUPAC Name |

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-5-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-8-10-22-9-7-14(18)12-5-4-6-13(11-12)15(19)20/h4-6,11,14H,7-10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHWYHINWVUKRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCCC1C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Ring-Closing Methodology

A representative route involves:

-

Starting material : Ethylene diamine derivatives or amino alcohols.

-

Reaction with carbonyl sources : Ketones or aldehydes under acid or base catalysis.

-

Cyclization : Intramolecular nucleophilic attack to form the oxazepane ring.

For example, reacting 6-amino-1-hexanol with ethyl glyoxylate in the presence of a Lewis acid (e.g., BF₃·OEt₂) yields the oxazepane ring.

Alternative Approaches

-

Mitsunobu reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to form ether bonds, enabling cyclization.

-

Reductive amination : Combines ketones with amines using sodium cyanoborohydride (NaBH₃CN) to construct the ring.

Introduction of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This step is critical for preventing unwanted side reactions during benzoic acid coupling.

Standard Boc Protection Protocol

-

Reagents : Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine or DMAP).

-

Conditions : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

-

Mechanism : The amine attacks the electrophilic carbonyl of Boc anhydride, forming a stable carbamate.

For instance, treating 5-amino-1,4-oxazepane with Boc anhydride in THF yields 4-(tert-butoxycarbonyl)-1,4-oxazepane .

Optimization Strategies

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to minimize decomposition.

-

Catalysis : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by activating Boc anhydride.

Coupling with Benzoic Acid Derivatives

The final stage involves attaching the benzoic acid moiety to the Boc-protected oxazepane. This step often employs carbodiimide-mediated coupling or Ullmann-type reactions .

Carbodiimide-Mediated Amide Bond Formation

-

Activation : Benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

-

Coupling : The activated ester reacts with the secondary amine on the oxazepane ring.

A typical procedure involves:

Ullmann Coupling for Direct Arylation

Patent US8445525B2 describes copper-catalyzed coupling between aryl halides and amines under basic conditions. For example:

-

Reacting 3-bromobenzoic acid with 4-(tert-butoxycarbonyl)-1,4-oxazepane using CuI, L-proline, and K₂CO₃ in DMSO at 80°C.

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost efficiency and environmental sustainability. Key considerations include:

Solvent Selection and Recycling

Catalytic Efficiency

-

Heterogeneous catalysts : Immobilized enzymes or metal-organic frameworks (MOFs) improve reusability.

-

Microwave-assisted synthesis : Reduces reaction times from hours to minutes.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide coupling | 65–75 | ≥95 | Mild conditions, high selectivity | Requires activated esters |

| Ullmann coupling | 50–60 | 90–93 | Direct aryl-amine bond formation | High temperatures, copper residues |

| Reductive amination | 70–80 | ≥97 | Single-step ring formation | Sensitive to moisture |

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid can undergo various chemical reactions, including:

Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Amidation: The carboxylic acid group can react with amines to form amides using coupling agents.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to remove the tert-butoxycarbonyl group.

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used.

Amidation: Amines and coupling agents like EDCI and DMAP are used.

Major Products

Hydrolysis: Free amine derivative.

Esterification: Ester derivatives.

Amidation: Amide derivatives.

Scientific Research Applications

3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications, synthesis, and biological evaluations, supported by data tables and case studies.

Medicinal Chemistry

3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid has been explored for its potential as a therapeutic agent due to its structural similarities to known bioactive compounds. The oxazepane ring is significant for its ability to interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the anticancer properties of various derivatives of oxazepane compounds, including those similar to 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid. The results indicated that certain modifications led to enhanced cytotoxicity against cancer cell lines. For instance, compounds with specific substituents exhibited inhibition rates exceeding 70% against leukemia and CNS cancer cell lines, suggesting that this class of compounds could be further developed as anticancer agents .

Neuropharmacology

Research has indicated that derivatives of this compound may possess neuroprotective properties. The oxazepane structure allows for the modulation of neurotransmitter systems, which is crucial in treating neurodegenerative diseases.

Case Study: MAO Inhibition

In vitro studies have shown that derivatives containing the oxazepane ring can inhibit monoamine oxidase enzymes, which are implicated in depression and neurodegeneration. Compounds similar to 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid demonstrated significant activity against MAO-B and butyrylcholinesterase, indicating potential as antidepressants .

Synthesis of New Derivatives

The synthesis of 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid involves several steps that include the protection of amines and the formation of the oxazepane ring. This synthetic pathway is crucial for producing analogs with varying biological activities.

Synthesis Overview

- Protection of Amine : Tert-butoxycarbonyl (Boc) groups are introduced to protect amines during synthesis.

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group can protect functional groups during synthetic transformations, which can be removed under specific conditions to reveal the active moiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid and are compared in Table 1:

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid (CAS RN: 156478-71-6): A piperazine derivative with a Boc-protected amine and benzoic acid moiety .

2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid (CAS RN: 654663-42-0): Features a pyridine ring substituted with a Boc-piperazine group .

3-[[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl]benzoic acid (CAS RN: Not specified): Includes a methylene linker between the piperazine and benzoic acid groups .

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|---|

| 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid | C₁₇H₂₂N₂O₅ | 334.37 | Not provided | Not available | 1,4-Oxazepane ring with Boc protection |

| 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | C₁₆H₂₁N₃O₄ | 319.36 | 156478-71-6 | 186.5–189.5 | Piperazine ring with Boc protection |

| 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]isonicotinic acid | C₁₅H₂₁N₃O₄ | 307.34 | 654663-42-0 | 174–176 | Pyridine ring substitution |

| 3-[[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl]benzoic acid | C₁₇H₂₄N₂O₄ | 320.38 | Not specified | Not available | Methylene linker between piperazine and benzoic acid |

Key Differences and Implications

Ring Size and Conformation

- 1,4-Oxazepane vs. Piperazine : The seven-membered 1,4-oxazepane ring in the target compound introduces greater conformational flexibility compared to the rigid six-membered piperazine ring in analogs like 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. This flexibility may enhance binding to larger biological targets or improve solubility in polar solvents .

- Heteroatom Arrangement: The 1,4-oxazepane contains one oxygen and one nitrogen atom, whereas piperazine analogs feature two nitrogen atoms.

Physical Properties

- Melting Points : Piperazine-based analogs exhibit higher melting points (e.g., 186.5–189.5°C for CAS 156478-71-6) compared to pyridine-substituted derivatives (174–176°C), likely due to differences in crystal packing and intermolecular interactions .

Biological Activity

3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to an oxazepane ring. The tert-butoxycarbonyl (Boc) group serves as a protecting group, enhancing its utility in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanism of action, and relevant case studies.

The molecular formula of 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid is , with a molar mass of approximately 321.37 g/mol. The structure features a benzoic acid functional group and an oxazepane ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H23NO5 |

| Molar Mass | 321.37 g/mol |

| CAS Number | 2382436-18-0 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmitter regulation. The oxazepane ring has been shown to participate in nucleophilic substitution reactions, which may enhance its reactivity and potential binding affinity to target proteins.

Key Mechanisms:

- Monoamine Reuptake Inhibition : Similar compounds have demonstrated monoamine reuptake inhibitory activity, suggesting potential applications in treating mood disorders .

- Enzymatic Interactions : The structural components may interact with specific enzymes, influencing metabolic pathways.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid exhibit various biological activities:

- Antidepressant Activity : Preliminary studies suggest that derivatives of oxazepane compounds can act as antidepressants by inhibiting the reuptake of serotonin and norepinephrine .

- Anti-inflammatory Properties : Some oxazepane derivatives have shown promise in reducing inflammation through modulation of cytokine release.

- Antitumor Activity : Certain benzoic acid derivatives are known for their cytotoxic effects on cancer cells, indicating potential use in oncology .

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of oxazepane derivatives. The researchers synthesized several compounds and evaluated their effects on serotonin reuptake inhibition. The findings indicated that modifications to the oxazepane structure significantly enhanced their potency .

Case Study 2: Anti-inflammatory Activity

In another study, researchers investigated the anti-inflammatory effects of benzoic acid derivatives in vitro. The results showed that these compounds could effectively reduce the production of pro-inflammatory cytokines in macrophages, suggesting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 3-(4-(Tert-butoxycarbonyl)-1,4-oxazepan-5-yl)benzoic acid, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves coupling a Boc-protected 1,4-oxazepane intermediate with a benzoic acid derivative. Key steps include:

-

Protection : Use tert-butoxycarbonyl (Boc) to protect the amine group in the oxazepane ring to prevent unwanted nucleophilic side reactions .

-

Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the oxazepane and benzoic acid moieties. Monitor reaction progress via TLC or HPLC to detect intermediates.

-

Deprotection : Remove the Boc group under acidic conditions (e.g., TFA in DCM) while ensuring the benzoic acid remains stable.

-

Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Data Consideration : Melting points (e.g., 150–151°C for structurally similar Boc-protected benzoic acids ) and NMR data (e.g., δ 1.4 ppm for Boc tert-butyl protons) are critical for verifying purity.

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) to confirm >95% purity. Compare retention times with standards .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolysis of the Boc group or oxazepane ring opening.

- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent moisture-induced decomposition .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields when coupling the Boc-protected oxazepane with benzoic acid derivatives?

- Methodological Answer : Contradictions often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates.

- Catalytic Additives : Add DMAP to enhance coupling efficiency in carbodiimide-mediated reactions.

- Temperature Control : Perform reactions at 0–4°C to suppress epimerization or ring-opening side reactions .

Q. How does the conformational flexibility of the 1,4-oxazepane ring influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze ring puckering and torsional strain. Compare energy barriers for ring inversion.

- Experimental Validation : Perform variable-temperature NMR to detect conformational changes (e.g., coalescence of diastereotopic protons).

- Biological Relevance : The ring’s flexibility may enhance binding to dynamic protein targets (e.g., GPCRs) but reduce metabolic stability .

Q. What green chemistry approaches can be applied to improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Solvent Replacement : Replace DCM with cyclopentyl methyl ether (CPME) for Boc deprotection, as it is less toxic and biodegradable .

- Catalytic Recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki-Miyaura couplings (if applicable) to enable reuse.

- Waste Reduction : Employ flow chemistry to minimize solvent use and improve reaction scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.